2,3-Dihydro-1-benzofuran-3-carbonyl chloride
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Overview
Description
2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a carbonyl chloride group attached to the 3-position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth, oxidative stress, and viral replication, among others.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 2,3-Dihydro-1-benzofuran-3-carbonyl chloride may also have similar effects.
Preparation Methods
The synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran, which can be obtained through the catalytic hydrogenation of benzofuran.
Chlorination: The carbonyl chloride group is introduced by reacting the 2,3-dihydro-1-benzofuran with thionyl chloride (SOCl₂) under controlled conditions.
Chemical Reactions Analysis
2,3-Dihydro-1-benzofuran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1-benzofuran-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,3-dihydro-1-benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, anticancer, and antiviral properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers use this compound to study the biological activities of benzofuran derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-3-carbonyl chloride can be compared with other benzofuran derivatives, such as:
2,3-Dihydro-1-benzofuran-2-carbonyl chloride: This compound has a similar structure but with the carbonyl chloride group at the 2-position.
2-Methyl-2,3-dihydro-1-benzofuran: This compound features a methyl group at the 2-position instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBATTJFQJBVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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